molecular formula C16H18N2O4S2 B2544623 3-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)pyridine CAS No. 1448033-60-0

3-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)pyridine

Cat. No. B2544623
CAS RN: 1448033-60-0
M. Wt: 366.45
InChI Key: OLVOIVBGIWPGPW-UHFFFAOYSA-N
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Description

3-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine-based molecule that has been synthesized using specific methods.

Scientific Research Applications

Organocatalysis and Stereoselective Synthesis

Research indicates that derivatives of pyrrolidine, similar to the compound , have been utilized as efficient organocatalysts. For instance, a study demonstrated that (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine catalyzed the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, leading to the synthesis of various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity without the need for any additives (Singh et al., 2013).

Photoluminescence and Electronic Applications

Derivatives of pyridine and sulfonyl groups, similar to the compound of interest, have been explored for their electronic and photoluminescent properties. For example, a series of cationic bis-cyclometallated iridium(III) complexes with sulfonyl-substituted cyclometallating ligands demonstrated potential for use in light-emitting electrochemical cells (LECs), showcasing green or blue emissions with high photoluminescence quantum yields. These properties are leveraged in the development of optoelectronic devices (Ertl et al., 2015).

Polymer Science

In polymer science, novel fluorinated polyamides containing pyridine and sulfone moieties have been synthesized for their outstanding properties, including high thermal stability, mechanical strength, low dielectric constants, and excellent solubility in common organic solvents. These materials are significant for advanced applications in electronics and materials science (Liu et al., 2013).

Heterocyclic Compound Synthesis

The compound and its derivatives have been utilized in the synthesis of heterocyclic compounds, such as pyrrolidines, which are crucial intermediates in the development of pharmaceuticals and agrochemicals. One study outlined the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides, leading to the unexpected formation of chiral pyrrolidin-3-ones, demonstrating the compound's role in facilitating novel synthetic pathways (Králová et al., 2019).

Antimicrobial Research

Additionally, novel sulfone derivatives have been synthesized and evaluated for their antimicrobial activities, showing promising results against various bacteria and fungi, highlighting the potential of sulfonyl derivatives in medicinal chemistry and drug development (Alsaedi et al., 2019).

properties

IUPAC Name

3-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c19-23(20,15-7-2-1-3-8-15)13-14-6-5-11-18(14)24(21,22)16-9-4-10-17-12-16/h1-4,7-10,12,14H,5-6,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVOIVBGIWPGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CN=CC=C2)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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